molecular formula C10H14N2O2 B13081818 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid

Cat. No.: B13081818
M. Wt: 194.23 g/mol
InChI Key: VFMXPDWBNSZFAS-UHFFFAOYSA-N
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Description

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant due to its presence in various biologically active molecules and its potential applications in medicinal chemistry. The compound is characterized by a fused bicyclic system containing both nitrogen and carbon atoms, which imparts unique chemical properties.

Chemical Reactions Analysis

Types of Reactions: 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids .

Comparison with Similar Compounds

  • 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid
  • 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine
  • 2,2,2-trifluoro-1-{5-[(3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methyl]phenyl}ethanone

Uniqueness: 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid

InChI

InChI=1S/C10H14N2O2/c13-10(14)5-4-8-7-12-6-2-1-3-9(12)11-8/h7H,1-6H2,(H,13,14)

InChI Key

VFMXPDWBNSZFAS-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C=C(N=C2C1)CCC(=O)O

Origin of Product

United States

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